molecular formula C7H11F4N B12277238 3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine

3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B12277238
M. Wt: 185.16 g/mol
InChI Key: FWUXDTMQJXSTRC-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C7H11F4N. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a cyclohexane ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine typically involves the introduction of fluoro and trifluoromethyl groups onto a cyclohexane ring. One common method involves the fluorination of cyclohexanone derivatives followed by amination. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and amination reagents like ammonia or primary amines under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another fluorinated compound with similar structural features.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A compound with a trifluoromethyl group attached to a pyrazole ring.

    3-Fluoro-5-(trifluoromethyl)cyclohexanone: A ketone derivative with similar fluorinated groups.

Uniqueness

3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine is unique due to its specific combination of fluoro and trifluoromethyl groups on a cyclohexane ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11F4N

Molecular Weight

185.16 g/mol

IUPAC Name

3-fluoro-5-(trifluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C7H11F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h4-6H,1-3,12H2

InChI Key

FWUXDTMQJXSTRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1N)F)C(F)(F)F

Origin of Product

United States

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